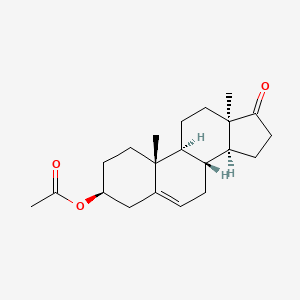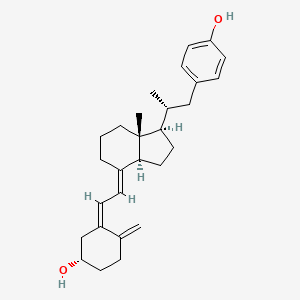
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is a synthetic analog of Vitamin D3. This compound is structurally modified to include a hydroxyphenyl group, which can potentially alter its biological activity and enhance its therapeutic applications. Vitamin D3 and its analogs are crucial for maintaining calcium homeostasis and bone health, and they have been studied for their potential roles in various diseases, including cancer and autoimmune disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 typically involves multiple steps, starting from a suitable precursor such as Vitamin D3 itself. The introduction of the hydroxyphenyl group can be achieved through various organic reactions, including Friedel-Crafts acylation or alkylation, followed by reduction and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyphenyl group or other functional groups in the molecule.
Substitution: The aromatic ring of the hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to quinones, while reduction can yield alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, potentially altering the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a synthetic analog of Vitamin D3, it can be used in studies exploring the structure-activity relationships of Vitamin D3 derivatives.
Biology: It can be used to investigate the biological pathways and molecular targets of Vitamin D3 and its analogs.
Medicine: This compound has potential therapeutic applications in treating diseases such as osteoporosis, cancer, and autoimmune disorders.
Industry: It can be used in the development of new pharmaceuticals and nutraceuticals, as well as in the formulation of dietary supplements.
Wirkmechanismus
The mechanism of action of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 involves its interaction with the Vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium homeostasis and bone metabolism. The hydroxyphenyl group may enhance the compound’s binding affinity to the VDR or alter its interaction with co-regulators, leading to changes in gene expression and biological effects. Additionally, this compound may modulate other signaling pathways and molecular targets, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1α,25-Dihydroxy-22-ene-24-oxo-vitamin D3: Another synthetic analog of Vitamin D3 with modifications at the 22 and 24 positions.
1α,25-Dihydroxy-16-ene-23-yne-vitamin D3: A synthetic analog with modifications at the 16 and 23 positions.
1α,25-Dihydroxy-19-nor-vitamin D3: A synthetic analog with a nor modification at the 19 position.
Uniqueness
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is unique due to the presence of the hydroxyphenyl group, which can potentially enhance its biological activity and therapeutic applications. This modification may improve the compound’s stability, bioavailability, and selectivity for the Vitamin D receptor, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C28H38O2 |
|---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
4-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]phenol |
InChI |
InChI=1S/C28H38O2/c1-19-6-11-25(30)18-23(19)10-9-22-5-4-16-28(3)26(14-15-27(22)28)20(2)17-21-7-12-24(29)13-8-21/h7-10,12-13,20,25-27,29-30H,1,4-6,11,14-18H2,2-3H3/b22-9+,23-10-/t20-,25+,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
RBWPNMNZUVNZSK-QSEMJNJYSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


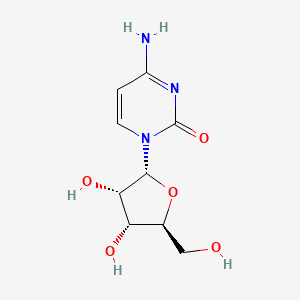
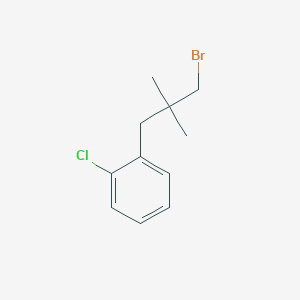

![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
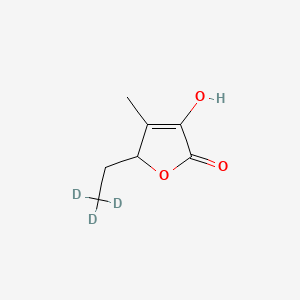
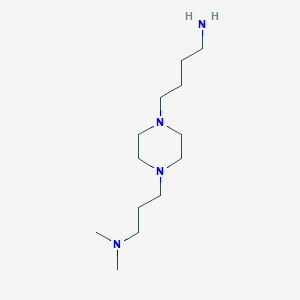
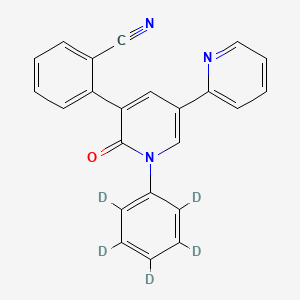

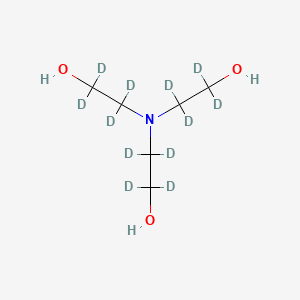
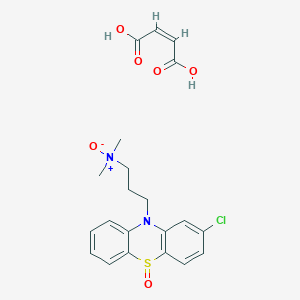
![2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13435820.png)
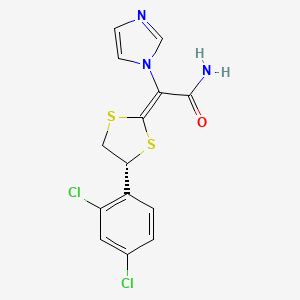
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)
